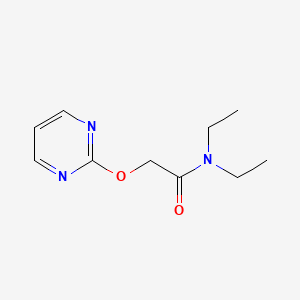

![molecular formula C13H10O3 B5555810 6-甲氧基苯并[de]色烯-3(2H)-酮](/img/structure/B5555810.png)

6-甲氧基苯并[de]色烯-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

One approach to synthesizing chromen-4-one derivatives, which are structurally related to 6-methoxybenzo[de]chromen-3(2H)-one, involves a domino Friedel-Crafts acylation/annulation reaction between alkynes and 2-methoxybenzoyl chlorides. This process yields a variety of 2,3-disubstituted chromen-4-one derivatives through a sequence of intermolecular and intramolecular reactions facilitated by Lewis acid catalysis under relatively mild conditions (Bam & Chalifoux, 2018).

Molecular Structure Analysis

For compounds similar to 6-methoxybenzo[de]chromen-3(2H)-one, X-ray crystallography has been employed to determine their molecular structures. For instance, a study on the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one revealed a slightly twisted chromenone ring system from planarity, indicating the non-planar nature of such compounds and their complex three-dimensional hydrogen-bonded structures (Ahn et al., 2020).

Chemical Reactions and Properties

The synthesis of chromen derivatives often involves intricate chemical reactions, including ring opening and closure mechanisms. For example, the synthesis of novel chromen-pyrazole derivatives through reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with various reactants demonstrates the chemical versatility and reactivity of the chromen skeleton. Such reactions are guided by density functional theory (DFT) calculations to optimize the reaction conditions and predict the properties of the synthesized compounds (Halim & Ibrahim, 2022).

科学研究应用

合成技术: 已使用铃木偶联和内酯化序列演示了取代的苯并[c]色烯-6-酮的合成,其中使用离子液体促进了该过程。该方法已从实验室实验扩展到千克级合成,突出了其在大规模生产中的实际应用 (Kemperman 等,2006).

结构和抗癌特性: 已合成了一种与 6-甲氧基苯并[de]色烯-3(2H)-酮在结构上相关的化合物,并分析了其结构和抗癌特性。该化合物对人结肠癌细胞表现出显着的抗癌能力,并使用核磁共振、质谱和 X 射线晶体学等技术进行了分析 (Ahn 等,2020).

光致变色应用: 已对与 6-甲氧基苯并[de]色烯-3(2H)-酮相关的光致变色噻吩-2H-色烯的合成进行了研究。这些化合物在材料科学中具有潜在应用,特别是在光响应材料的开发中 (Queiroz 等,2000).

化学合成和应用: 已开发出一种用于 2,3-二取代色烯-4-酮衍生物的一锅合成方法,展示了一种区域选择性合成方法,该方法可能与 6-甲氧基苯并[de]色烯-3(2H)-酮相关的化合物有关 (Bam & Chalifoux,2018).

分子结构分析: 已研究了色烯-2-酮衍生物的分子结构,提供了对类似化合物结构方面的见解。这项研究可以为进一步研究 6-甲氧基苯并[de]色烯-3(2H)-酮衍生物的物理和化学性质提供信息 (Abou 等,2012).

药理潜力: 已合成改性香豆素,包括苯并[c]色烯-6-酮衍生物,并评估了它们的生物活性。这些化合物显示出潜在的药理作用,表明 6-甲氧基苯并[de]色烯-3(2H)-酮在药物化学中的相关性 (Garazd 等,2002).

作用机制

安全和危害

未来方向

The synthesis of “6-methoxybenzo[de]chromen-3(2H)-one” and similar compounds has potential applications in various fields due to their unique chemical properties . Future research could focus on exploring these applications further, as well as optimizing the synthesis process to increase yields and reduce costs .

属性

IUPAC Name |

8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-15-11-6-5-8-10(14)7-16-12-4-2-3-9(11)13(8)12/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPRXRDYPPIHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C3C2=C(C=C1)C(=O)CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-benzo[de]chromen-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)